molecular formula C20H15BrFN3O2S B5151855 N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide

N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide

Cat. No. B5151855
M. Wt: 460.3 g/mol
InChI Key: ILRASSJIXVKZTH-MSXFZWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BTE-1 and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BTE-1 involves the inhibition of several enzymes that are involved in cancer cell growth and survival. BTE-1 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDACs have been found to be overexpressed in many types of cancer, and the inhibition of HDACs has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BTE-1 has been found to have several interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of HDACs. BTE-1 has also been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BTE-1 has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been optimized to yield high purity and high yield. BTE-1 has also been found to be effective against several types of cancer, making it a potentially useful tool for cancer research. However, there are also some limitations to the use of BTE-1 in lab experiments. This compound has not been extensively studied in vivo, and its long-term effects are not yet fully understood. Additionally, the mechanism of action of BTE-1 is not yet fully elucidated, and further research is needed to fully understand its effects.

Future Directions

There are several future directions for the study of BTE-1. One potential direction is the study of the long-term effects of BTE-1 in vivo. Another potential direction is the elucidation of the mechanism of action of BTE-1. Further research is also needed to determine the optimal dosage and administration of BTE-1 for use in cancer research. Additionally, the potential applications of BTE-1 in other areas of scientific research, such as inflammation and neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis of BTE-1 involves several steps. The first step is the preparation of 5-bromo-2-thiophene carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with ethyl hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 3-fluoro-4-nitrobenzoyl chloride to form the final product, BTE-1. The synthesis of BTE-1 has been optimized to yield high purity and high yield.

Scientific Research Applications

BTE-1 has been studied for its potential applications in scientific research. One potential application is in the field of cancer research. BTE-1 has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. BTE-1 has been shown to be effective against several types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

5-bromo-N-[(Z)-1-[3-[(3-fluorobenzoyl)amino]phenyl]ethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2S/c1-12(24-25-20(27)17-8-9-18(21)28-17)13-4-3-7-16(11-13)23-19(26)14-5-2-6-15(22)10-14/h2-11H,1H3,(H,23,26)(H,25,27)/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRASSJIXVKZTH-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(S1)Br)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(S1)Br)/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1Z)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide

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